molecular formula C27H18N4O2 B11508865 5-[(4-methylphenyl)amino]-3-phenyl-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione

5-[(4-methylphenyl)amino]-3-phenyl-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione

Cat. No.: B11508865
M. Wt: 430.5 g/mol
InChI Key: ASQSDTVXUSDDHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE involves multiple steps and specific reaction conditions. One common method involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The process typically includes the following steps:

    Formation of hydrazones: Ester ethoxycarbonylhydrazones are reacted with primary amines to form hydrazones.

    Cyclization: The hydrazones undergo cyclization to form the triazole ring.

    Functionalization: The triazole ring is further functionalized with various substituents to obtain the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE can be compared with other similar compounds, such as:

The uniqueness of 5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H18N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

5-(4-methylanilino)-3-phenylnaphtho[3,2-e]benzotriazole-6,11-dione

InChI

InChI=1S/C27H18N4O2/c1-16-11-13-17(14-12-16)28-21-15-22-25(29-30-31(22)18-7-3-2-4-8-18)24-23(21)26(32)19-9-5-6-10-20(19)27(24)33/h2-15,28H,1H3

InChI Key

ASQSDTVXUSDDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)N=NN3C6=CC=CC=C6

Origin of Product

United States

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